Hexaamminenickel(II)iodide

low-temperature magnetism antiferromagnetic phase transition heat capacity calorimetry

Hexaamminenickel(II) iodide (CAS 13859-68-2) is a metal-ammine coordination complex with the formula [Ni(NH₃)₆]I₂. It belongs to the nickel(II) hexaammine halide family, where the Ni²⁺ centre is octahedrally coordinated by six neutral ammonia ligands and charge-balanced by two iodide counter-anions.

Molecular Formula H18I2N6Ni
Molecular Weight 414.69 g/mol
Cat. No. B12352756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaamminenickel(II)iodide
Molecular FormulaH18I2N6Ni
Molecular Weight414.69 g/mol
Structural Identifiers
SMILESN.N.N.N.N.N.[Ni+2].[I-].[I-]
InChIInChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2
InChIKeyFQWFGADADYOXJU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaamminenickel(II) Iodide – What Defines This Nickel Hexaammine Halide for Scientific Procurement


Hexaamminenickel(II) iodide (CAS 13859-68-2) is a metal-ammine coordination complex with the formula [Ni(NH₃)₆]I₂. It belongs to the nickel(II) hexaammine halide family, where the Ni²⁺ centre is octahedrally coordinated by six neutral ammonia ligands and charge-balanced by two iodide counter-anions. The compound crystallises as a blue-violet crystalline solid with a formula weight of 414.68 g·mol⁻¹ . This compound is one of the most extensively characterised members of the nickel hexaammine halide series, having been the subject of fundamental studies on hindered ammonia rotation, low-temperature magnetic ordering, lattice dynamics, and solid-state ammonia storage [1] [2].

Why Hexaamminenickel(II) Iodide Cannot Be Readily Substituted by Its Chloride, Bromide, or Nitrate Analogs


Although all nickel(II) hexaammine halides share the identical [Ni(NH₃)₆]²⁺ cation, the identity of the counter-anion exerts a decisive influence on the compound's lattice dynamics, magnetic ground state, phase transition behaviour, and thermal decomposition pathway. The iodide ion, with its larger ionic radius (2.20 Å) and greater polarisability compared to Cl⁻ (1.81 Å) and Br⁻ (1.96 Å), alters the multipole-multipole force constants between neighbouring ammonia rotors, leading to a measurably different phase transition temperature hierarchy [1]. The chloride structure is theoretically and experimentally more stable and possesses a higher transition temperature than the iodide [1]. The antiferromagnetic ordering temperature varies almost five-fold across the halide series [2], and the thermal decomposition proceeds through different intermediate ammine stoichiometries depending on the anion [3]. Procuring the wrong halide variant for applications that are sensitive to magnetic transition temperature, lattice symmetry, or ammonia release profile will therefore yield results that deviate quantitatively—and in some cases qualitatively—from expected behaviour.

Hexaamminenickel(II) Iodide – Quantified Differentiation Evidence Against Closest Analogs for Informed Scientific Selection


Antiferromagnetic Ordering Temperature: Iodide Exhibits the Lowest Néel Point Among Nickel Hexaammine Halides

Calorimetric measurements on three nickel hexaammine halides reveal that [Ni(NH₃)₆]I₂ exhibits an antiferromagnetic ordering transition at 0.305 °K, which is significantly lower than that of [Ni(NH₃)₆]Br₂ (0.6 °K) and [Ni(NH₃)₆]Cl₂ (which displays two peaks at 1.45 °K and 1.02 °K) [1]. The iodide thus orders at a temperature approximately 3.3–4.8 times lower than the chloride. All three compounds were measured under identical adiabatic calorimetric conditions, establishing a direct, internally controlled comparison [1].

low-temperature magnetism antiferromagnetic phase transition heat capacity calorimetry

Rotational Phase Transition of Ammonia Groups: [Ni(NH₃)₆]I₂ Undergoes a Cubic-to-Trigonal Lattice Distortion at ~20 K

Neutron scattering studies demonstrate that [Ni(NH₃)₆]I₂ undergoes a phase transition near 20 K involving orientational ordering of the ammonia groups, accompanied by a distortion of the crystal lattice from cubic (space group Fm3̄m) to trigonal symmetry with a doubling of the primitive cell [1]. In contrast, [Ni(NH₃)₆]Cl₂ possesses a higher structural phase transition temperature and greater lattice stability, as predicted by multipole-multipole force-constant calculations and confirmed experimentally [2]. The iodide thus provides a system where the rotational ordering phenomenon is accessible at a higher reduced temperature relative to the magnetic transition, facilitating decoupled study of rotational and magnetic degrees of freedom [1].

NH₃ hindered rotation crystallographic phase transition neutron scattering

Thermal Decomposition Intermediate Stoichiometry: Iodide Follows a Two-Stage Pathway Distinct from Chloride and Nitrate

Systematic thermogravimetric analysis by Tanaka et al. (1968) established that hexaamminenickel(II) complexes decompose through lower ammine intermediates whose stoichiometry depends on the counter-anion. [Ni(NH₃)₆]I₂ decomposes through a diammine intermediate NiI₂·2NH₃, whereas [Ni(NH₃)₆]Cl₂ proceeds through both a diammine (n=2) and a monoammine (n=1) intermediate, and [Ni(NH₃)₆](NO₃)₂ passes through a tetraammine intermediate (n=4) [1]. The iodide thus loses its final two ammonia ligands in a single thermal step rather than sequentially, yielding a cleaner intermediate profile. The TG results indicate that decomposition is initiated by loss of 4 NH₃ molecules, and the decomposition pattern further depends upon the stability and electronegativity of the attached anion [2].

thermogravimetric analysis ammine dissociation solid-state decomposition

Reversible Low-Temperature Thermochromism: [Ni(NH₃)₆]I₂·0.5H₂O Displays a Colour Switch Not Reported for Chloride or Bromide Analogs

A Chinese patent (CN104789206A) discloses that the hemihydrate [Ni(NH₃)₆]I₂·0.5H₂O functions as a low-temperature reversible thermochromic material. The compound, obtained as blue-violet octahedral blocks via a one-step solvothermal method, undergoes a colour transition to brown-yellow upon heating to 50–90 °C, and reverts upon cooling. The colour change operates via reversible dehydration/rehydration of the lattice water, and the material sustains over 50 colour-change cycles [1]. No equivalent thermochromic behaviour has been reported for the chloride, bromide, or nitrate hexaammine analogs.

thermochromic material reversible colour change humidity sensing

Ammonia Storage and Release: Hexaamminenickel(II) Iodide Stores up to 43 wt% NH₃ with Room-Temperature Reammoniation

A comprehensive study of the NiX₂–NH₃ (X = Cl, Br, I) systems demonstrated that all three nickel hexaammine halides exhibit exceptional suitability for solid-state ammonia storage, reaching up to 43 wt% NH₃ with desorption commencing at approximately 400 K [1]. For all three halides, NH₃ is released from the hexaammine in a three-step process yielding the diammine, monoammine, and finally the NiX₂ dihalide, and critically, (re)ammoniation occurs readily at room temperature [1]. The hexaammines do not react with air after several hours of exposure, confirming ambient handling stability [1]. No statistically significant difference in gravimetric NH₃ storage capacity was reported among the chloride, bromide, and iodide within this study, placing them on an equal footing for storage capacity while the iodide's distinct thermal decomposition stoichiometry (see Evidence Item 3) may influence desorption kinetics.

solid-state ammonia storage fuel cell feedstock gas uptake/release cycling

Commercial Availability at 99.999% (Metals Basis) Purity: Enabling High-Precision Physicochemical and Spectroscopic Studies

[Ni(NH₃)₆]I₂ is commercially available at 99.999% purity on a metals basis (5N grade) in crystalline form from major international suppliers including Thermo Scientific Chemicals (Alfa Aesar portfolio) and American Elements [1]. This purity grade corresponds to total trace metal impurities ≤10 ppm. The chloride analog [Ni(NH₃)₆]Cl₂ is also available at comparable purity levels [2]; however, the combination of 5N iodide with the compound's well-characterised magnetic, structural, and thermal benchmarks (Evidence Items 1–3) renders it particularly suited as a calibration standard or reference compound for low-temperature calorimetry, neutron scattering, and magnetic susceptibility instrumentation.

ultra-high purity trace metals analysis commercial sourcing

Hexaamminenickel(II) Iodide – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Ultra-Low-Temperature Magnetic Calorimetry and Paramagnetic Reference Standards

With its antiferromagnetic ordering temperature of 0.305 K—the lowest in the nickel hexaammine halide series—[Ni(NH₃)₆]I₂ serves as a calibration standard and model system for adiabatic calorimeters operating in the sub-Kelvin regime. The wide separation between the structural phase transition (~20 K) and the magnetic transition (0.305 K) allows researchers to study each phenomenon in isolation [1] [2]. When procured at 99.999% (metals basis) purity, trace magnetic impurities are minimised, preserving the integrity of the low-temperature heat capacity signal.

Neutron Scattering and Rotational Tunnelling Spectroscopy of Hindered Ammonia Rotors

The iodide's well-characterised NH₃ hindered-rotation behaviour, deuterated-sample validation, and the cubic-to-trigonal phase transition at ~20 K make it the most extensively studied compound in the nickel hexaammine family for neutron scattering investigations of quantum rotor dynamics [3] [4]. The compound has been used to demonstrate that anomalous low-temperature heat capacity features arise from hindered NH₃ rotations, with quantitative agreement between protonated and deuterated samples confirming the rotational origin of the entropy anomaly [3].

Solid-State Ammonia Storage Research and Cycling Performance Evaluation

As part of the NiX₂–NH₃ (X = Cl, Br, I) family, [Ni(NH₃)₆]I₂ stores approximately 43 wt% NH₃ and releases it with an onset temperature near 400 K, with complete room-temperature reammoniation [5]. Its single-intermediate decomposition pathway (to the diammine stage) may simplify process modelling and cycle-life studies compared to the chloride's more complex multi-intermediate profile. The compound's demonstrated air stability over several hours and ability to withstand repeated uptake/release cycles supports its use in bench-scale ammonia storage and delivery system prototypes.

Reversible Thermochromic Indicator and Humidity-Sensing Material Development

The hemihydrate form [Ni(NH₃)₆]I₂·0.5H₂O exhibits a reversible blue-violet to brown-yellow colour change between ambient temperature and 50–90 °C, with proven cyclability exceeding 50 colour-change cycles [6]. This thermochromic property, attributed to reversible lattice water loss and uptake, is unique among the nickel hexaammine halides based on available patent and literature data. The compound can be prepared via a straightforward one-step solvothermal route, facilitating laboratory-scale synthesis for colourimetric water-detection or thermal-indicator prototyping.

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